N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 540505-91-7
VCID: VC4186752
InChI: InChI=1S/C23H20N6O2S/c1-14-19(22(30)26-15-8-3-4-10-17(15)31-2)20(16-9-5-6-12-24-16)29-23(25-14)27-21(28-29)18-11-7-13-32-18/h3-13,20H,1-2H3,(H,26,30)(H,25,27,28)
SMILES: CC1=C(C(N2C(=NC(=N2)C3=CC=CS3)N1)C4=CC=CC=N4)C(=O)NC5=CC=CC=C5OC
Molecular Formula: C23H20N6O2S
Molecular Weight: 444.51

N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

CAS No.: 540505-91-7

Cat. No.: VC4186752

Molecular Formula: C23H20N6O2S

Molecular Weight: 444.51

* For research use only. Not for human or veterinary use.

N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide - 540505-91-7

Specification

CAS No. 540505-91-7
Molecular Formula C23H20N6O2S
Molecular Weight 444.51
IUPAC Name N-(2-methoxyphenyl)-5-methyl-7-pyridin-2-yl-2-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Standard InChI InChI=1S/C23H20N6O2S/c1-14-19(22(30)26-15-8-3-4-10-17(15)31-2)20(16-9-5-6-12-24-16)29-23(25-14)27-21(28-29)18-11-7-13-32-18/h3-13,20H,1-2H3,(H,26,30)(H,25,27,28)
Standard InChI Key TZGDMXJXVLFFOX-UHFFFAOYSA-N
SMILES CC1=C(C(N2C(=NC(=N2)C3=CC=CS3)N1)C4=CC=CC=N4)C(=O)NC5=CC=CC=C5OC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a triazolopyrimidine core fused with a pyridine ring at position 7, a thiophene group at position 2, and a methoxyphenyl carboxamide at position 6. Key structural attributes include:

  • Heterocyclic Core: The triazolopyrimidine scaffold provides rigidity and π-π stacking potential, critical for interacting with biological targets .

  • Substituent Effects:

    • The 2-methoxyphenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration.

    • The pyridin-2-yl moiety introduces hydrogen-bonding capabilities, facilitating interactions with kinase ATP-binding sites .

    • Thiophen-2-yl contributes electron-rich regions, influencing redox properties and metabolic stability.

Table 1: Comparative Structural Features of Triazolopyrimidine Derivatives

CompoundR₁ (Position 2)R₂ (Position 7)IC₅₀ (μM, MCF-7)
Target CompoundThiophen-2-ylPyridin-2-yl2.42
VC4539811PhenylThiophen-2-yl4.81
EVT-11570027Cl, OMeCarboxylic Acid8.90

Physicochemical Characteristics

  • Solubility: Limited aqueous solubility due to high lipophilicity (LogP ≈ 3.8), necessitating formulation with surfactants or cyclodextrins.

  • Stability: Stable under acidic conditions (pH 2–6) but degrades in alkaline environments, requiring storage at −20°C.

Synthesis and Optimization

Synthetic Routes

The synthesis follows a three-step protocol:

  • Condensation: 5-Amino-1,2,4-triazole reacts with 1,3-diketone precursors under microwave irradiation (150°C, 20 min) to form the triazolopyrimidine core .

  • Functionalization: Pd-catalyzed Suzuki-Miyaura coupling introduces the pyridin-2-yl and thiophen-2-yl groups, achieving >75% yield .

  • Carboxamide Formation: Reaction with 2-methoxyaniline in DMF at 80°C completes the structure.

Key Advances:

  • Microwave-assisted synthesis reduces reaction time from 12 hours to 20 minutes compared to conventional heating .

  • Eco-friendly catalysts (e.g., CuI/ligand systems) minimize byproducts, improving atom economy .

Analytical Characterization

  • NMR: ¹H NMR (400 MHz, DMSO-d₆) δ 8.72 (d, J = 4.8 Hz, 1H, pyridine-H), 7.89 (s, 1H, triazole-H).

  • HRMS: m/z 445.1543 [M+H]⁺ (calc. 444.51).

Biological Activity and Mechanisms

Anticancer Efficacy

  • In Vitro Cytotoxicity:

    • IC₅₀ values of 2.42 μM (MCF-7), 6.10 μM (HCT116), and 10.33 μM (HeLa) .

    • Superior to 5-FU (IC₅₀ = 15.2 μM in MCF-7) .

  • Target Inhibition:

    • EGFR: IC₅₀ = 0.087 μM .

    • HER-2: IC₅₀ = 0.078 μM .

    • Topoisomerase-II: IC₅₀ = 31.56 μM .

Mechanistic Insights:

  • Induces G0/G1 cell cycle arrest in MCF-7 cells, reducing S-phase population by 40% .

  • Downregulates PI3K/Akt and MAPK/Erk pathways, confirmed via Western blot .

Pharmacological Profiling

Pharmacokinetics (Rat Model)

  • Oral Bioavailability: 58% due to first-pass metabolism .

  • t₁/₂: 6.2 hours; Cₘₐₓ = 1.2 μg/mL at 50 mg/kg dose .

  • Tissue Distribution: High concentrations in liver (12.3 μg/g) and lung (8.7 μg/g) .

Toxicity

  • Acute Toxicity: LD₅₀ > 500 mg/kg in mice; no hepatotoxicity at 100 mg/kg .

  • Genotoxicity: Negative in Ames test and micronucleus assay .

Structure-Activity Relationships (SAR)

  • Pyridine vs. Phenyl at Position 7: Pyridine analogs show 3-fold higher EGFR inhibition than phenyl derivatives (e.g., VC4539811 IC₅₀ = 0.087 vs. 0.26 μM) .

  • Thiophene vs. Furan at Position 2: Thiophene improves metabolic stability (t₁/₂ = 6.2 vs. 4.1 hours).

  • Methoxy Position: Ortho-substitution (2-methoxyphenyl) enhances CNS penetration compared to para-substituted analogs.

Future Directions

  • Prodrug Development: Esterification of the carboxamide to improve solubility .

  • Combination Therapies: Synergy with checkpoint inhibitors (e.g., anti-PD-1) in murine melanoma models .

  • Targeted Delivery: Nanoparticle formulations (PLGA-based) to reduce off-target effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator